5-Bromo-2-fluorobenzaldehyde is an organic compound with the chemical formula C7H4BrFO. It is a white crystalline solid with a melting point of 48-50°C. The synthesis of 5-Bromo-2-fluorobenzaldehyde has been reported in several scientific publications, with various methods employed. Common approaches involve the bromination and subsequent fluorination of appropriate starting materials like toluene or benzaldehyde derivatives. [, ]
Research suggests that 5-Bromo-2-fluorobenzaldehyde may possess valuable properties for various scientific applications, although its use is not yet widespread. Here are some potential areas of exploration:
5-Bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₄BrFO and a molecular weight of 203.01 g/mol. It is characterized by the presence of a bromine atom at the fifth position and a fluorine atom at the second position of a benzaldehyde ring. The compound appears as a yellow liquid and is known for its reactivity due to the aldehyde functional group, which can participate in various
Several synthesis methods for 5-bromo-2-fluorobenzaldehyde have been documented:
5-Bromo-2-fluorobenzaldehyde has several applications in various fields:
Interaction studies involving 5-bromo-2-fluorobenzaldehyde primarily focus on its reactivity with other chemical species rather than biological interactions. Its reactivity profile suggests potential interactions with nucleophiles in organic synthesis, leading to various derivatives that could possess unique properties or activities.
5-Bromo-2-fluorobenzaldehyde shares similarities with several other halogenated benzaldehydes. Here are some comparable compounds:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
4-Bromo-2-fluoro-5-methylbenzaldehyde | 93777-26-5 | 0.96 | Methyl group at the para position |
4,5-Dibromo-2-fluorobenzaldehyde | 1807181-56-1 | 0.94 | Two bromine atoms on the ring |
5-Bromo-2,4-difluorobenzaldehyde | 473416-91-0 | 0.92 | Additional fluorine substituent |
5-Bromo-2,3-difluorobenzaldehyde | 633327-22-7 | 0.92 | Fluorines at positions two and three |
These compounds exhibit unique characteristics based on their substituent positions and types, which influence their chemical reactivity and potential applications .
Irritant